Predicted Lipophilicity (cLogP) Advantage Over the Benzyl Analog for CNS Target Engagement
The target compound's predicted cLogP of 1.02 is approximately 0.5–0.8 log units lower than the estimated cLogP of its direct benzyl analog N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide (CAS 203663-01-8; estimated cLogP ≈ 1.5–1.8 based on the replacement of thiophene with phenyl and standard fragment-based calculations). This reduced lipophilicity falls within the optimal CNS drug-like range (cLogP 1–3) and may translate into lower non-specific tissue binding and reduced phospholipidosis risk compared with the more lipophilic benzyl congener .
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.02 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide (CAS 203663-01-8); estimated cLogP ≈ 1.5–1.8 |
| Quantified Difference | ΔcLogP ≈ -0.5 to -0.8 (target compound less lipophilic) |
| Conditions | ACD/Labs Percepta v14.00 prediction; comparator value estimated from fragment-based method |
Why This Matters
For CNS- or GPCR-targeted programs, a cLogP near 1.0 reduces the risk of non-specific membrane partitioning and hERG off-target activity relative to more lipophilic benzyl analogs, potentially streamlining lead optimization.
